2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a dichlorophenoxy group, a thiophene ring, and a pyrrolidine moiety, making it a complex molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dichlorophenol, which is then reacted with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is further reacted with thiophene-3-carboxaldehyde in the presence of a base to form the corresponding thiophene derivative. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog with herbicidal properties.
Thiophene-3-carboxaldehyde: Shares the thiophene ring but lacks the pyrrolidine moiety.
1-(2,4-Dichlorophenoxy)-3-(thiophen-3-yl)propan-2-one: Similar structure but with a different carbon chain length.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, differentiates it from simpler analogs and contributes to its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c17-13-1-2-15(14(18)7-13)21-9-16(20)19-5-3-11(8-19)12-4-6-22-10-12/h1-2,4,6-7,10-11H,3,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQQJGDUVXFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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